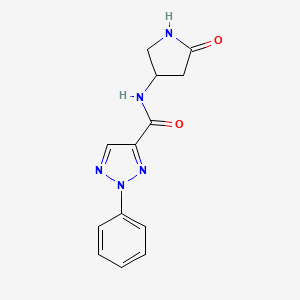

N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c19-12-6-9(7-14-12)16-13(20)11-8-15-18(17-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAKGCJDTNIJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl group and the triazole ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide.

- Mechanism of Action : The compound's structure allows it to interact with cellular targets involved in cancer cell proliferation and survival. For instance, derivatives of 5-oxopyrrolidine have shown significant inhibitory effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer) cells .

-

Case Studies :

- A study demonstrated that certain derivatives exhibited percent growth inhibition (PGI) rates exceeding 75% against multiple cancer cell lines, indicating their potential as effective anticancer agents .

- Another investigation focused on the synthesis of novel 5-oxopyrrolidine derivatives and their evaluation against A549 cells, revealing promising results comparable to established chemotherapeutics like cisplatin .

Antimicrobial Applications

The antimicrobial efficacy of this compound has also been a focal point in recent research.

- Activity Against Resistant Strains : Compounds derived from this scaffold have shown selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens . This is particularly relevant given the increasing prevalence of antibiotic resistance.

-

Research Findings :

- In vitro studies indicated that certain derivatives displayed significant antibacterial activity against resistant strains, highlighting their potential as new therapeutic agents .

- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Anticancer | A549 (lung), MDA-MB-231 (breast) | PGI > 75% in several studies |

| Antimicrobial | Staphylococcus aureus | Effective against multidrug-resistant strains |

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes, ultimately resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Triazole Regioisomerism : The target compound adopts a 2H-1,2,3-triazole configuration (triazole N2 linked to phenyl), whereas analogues like 3o–3r are 1H-1,2,3-triazoles (N1-linked substituents). This positional isomerism may alter electronic properties and binding interactions .

Amide Substituent Diversity: The 5-oxopyrrolidin-3-yl group distinguishes the target compound from analogues with aromatic (e.g., quinolin-2-yl in 3o) or sulfamoyl-ethyl substituents (). The pyrrolidinone’s lactam ring may enhance solubility but reduce metabolic stability compared to bulky aryl groups.

Heterocycle Hybridization: The thiadiazole-pyrrolidinone hybrid in highlights the pharmacological versatility of combining multiple heterocycles, though its activity profile remains uncharacterized .

Functional and Pharmacological Comparisons

- Wnt/β-Catenin Pathway Inhibitors: Compounds 3o–3r () exhibit glucose/lipid metabolism modulation via Wnt/β-catenin inhibition. The target compound’s pyrrolidinone moiety may similarly engage polar residues in β-catenin binding pockets, but its efficacy remains speculative without direct data .

- IDO1 Inhibitors: The sulfamoyl-ethyl substituents in ’s compounds enhance IDO1 binding through hydrogen bonding and hydrophobic interactions. In contrast, the target compound’s pyrrolidinone lacks sulfamoyl groups, suggesting divergent target selectivity .

- Physicochemical Properties: Solubility: The pyrrolidinone ring likely improves aqueous solubility compared to aromatic substituents (e.g., naphthalen-2-yl in 3q) but may reduce membrane permeability. Metabolic Stability: Electron-withdrawing groups (e.g., fluorine in 3o) in analogues enhance stability, whereas the target compound’s lactam may be susceptible to hydrolysis .

Biological Activity

N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

- Preparation of Pyrrolidinone Ring : The initial step involves creating the pyrrolidinone structure.

- Introduction of the Phenyl Group : This is followed by the incorporation of the phenyl moiety.

- Formation of the Triazole Ring : The final step involves the cyclization to form the triazole ring.

Common reagents include various catalysts and solvents optimized for yield and purity. The compound has a molecular formula of C₁₃H₁₃N₅O and a molecular weight of 271.27 g/mol .

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant pathogens.

Key Findings:

- Gram-positive Bacteria : The compound exhibits significant antimicrobial activity against strains such as Staphylococcus aureus and Clostridioides difficile.

- Resistance Mechanisms : Its effectiveness against resistant strains suggests potential mechanisms involving disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Table 1: Antimicrobial Activity Against Key Pathogens

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Acinetobacter baumannii | >64 | No activity |

| Klebsiella pneumoniae | >64 | No activity |

| Clostridioides difficile | 16 | High |

2.2 Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity : At a concentration of 100 µM, this compound reduced cell viability significantly compared to controls.

Table 2: Anticancer Activity in A549 Cells

| Compound | Viability (%) | p-value |

|---|---|---|

| Control (Cisplatin) | 30 | <0.0001 |

| N-(5-Oxopyrrolidin-3-yl)-triazole | 24.5 | <0.0001 |

| Other derivatives with substitutions | Varies (59.5 - 87.4) | Varies |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It can also modulate receptor functions that are vital for signal transduction pathways in cancer cells.

These interactions lead to alterations in cellular processes that promote either antimicrobial or anticancer effects .

4. Case Studies

Several case studies have explored the efficacy of N-(5-oxopyrrolidin-3-y)-triazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives with specific substitutions exhibited enhanced activity against resistant strains of Staphylococcus aureus, indicating the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Potential

In another investigation, compounds derived from this scaffold were tested against A549 cells, revealing that certain modifications significantly increased cytotoxicity compared to standard treatments like cisplatin .

Q & A

Q. What are the recommended synthetic routes for N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves 1,3-dipolar cycloaddition to form the triazole core, followed by coupling with a pyrrolidinone derivative. Key steps include:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., N₂ atmosphere) to ensure regioselectivity .

- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the triazole-4-carboxylic acid to the 5-oxopyrrolidin-3-amine moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC : Purity >95% using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

- NMR spectroscopy : Key signals include δ 8.5–8.7 ppm (triazole C5-H), δ 3.2–3.5 ppm (pyrrolidinone protons), and δ 7.4–7.6 ppm (phenyl protons) .

- Mass spectrometry : HRMS (ESI+) expected m/z [M+H]⁺ ~352.1 .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro screens :

- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Target identification : Molecular docking against enzymes with triazole-binding pockets (e.g., kinases, cytochrome P450) .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or reduce off-target effects?

Q. How do crystallographic data inform conformational analysis of this compound?

- Key findings :

- Bond lengths : Triazole C-N bonds average 1.33 Å, consistent with aromatic character .

- Dihedral angles : The phenyl-triazole and pyrrolidinone moieties exhibit a near-planar arrangement (θ = 5–10°), favoring π-π stacking in target binding .

- Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation, SHELXL refinement) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Common issues : Variability in IC₅₀ values due to assay conditions (e.g., serum concentration, incubation time).

- Solutions :

Q. What strategies optimize reaction yields in large-scale synthesis?

- Critical parameters :

- Catalyst loading : 5 mol% CuI for CuAAC improves yield (>85%) vs. 1 mol% (<60%) .

- Solvent selection : DMF increases coupling efficiency but requires rigorous drying to avoid hydrolysis .

- Scale-up challenges : Mitigate exothermicity in cycloaddition steps via dropwise reagent addition and temperature control (0–5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.